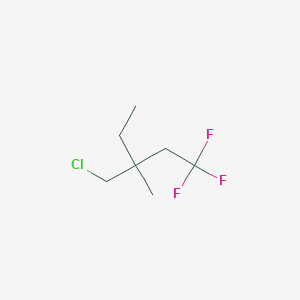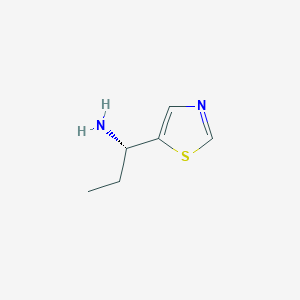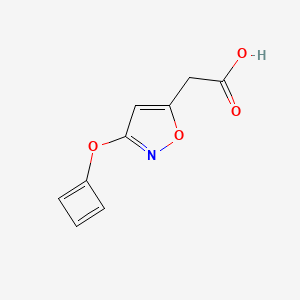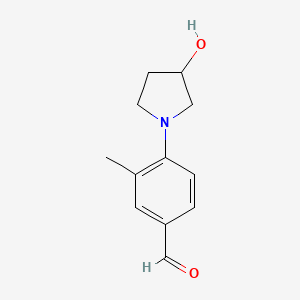
1-Bromo-2-tert-butylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-tert-butylcyclopropane is an organic compound with the molecular formula C7H13Br. It is a cyclopropane derivative where a bromine atom is attached to the first carbon and a tert-butyl group is attached to the second carbon of the cyclopropane ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-tert-butylcyclopropane can be synthesized through the bromination of 2-tert-butylcyclopropane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclopropane ring to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-tert-butylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as the formation of 2-tert-butylcyclopropene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions
Major Products Formed:
Substitution Reactions: Products include 2-tert-butylcyclopropanol, 2-tert-butylcyclopropanenitrile, and 2-tert-butylcyclopropylamine.
Elimination Reactions: Major product is 2-tert-butylcyclopropene.
Oxidation and Reduction Reactions: Products include 2-tert-butylcyclopropanol and 2-tert-butylcyclopropanone
Scientific Research Applications
1-Bromo-2-tert-butylcyclopropane is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butylcyclopropane involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The cyclopropane ring strain also plays a role in the compound’s reactivity, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2-methylcyclopropane: Similar in structure but with a methyl group instead of a tert-butyl group.
1-Bromo-2-ethylcyclopropane: Similar in structure but with an ethyl group instead of a tert-butyl group.
1-Bromo-2-isopropylcyclopropane: Similar in structure but with an isopropyl group instead of a tert-butyl group
Uniqueness: 1-Bromo-2-tert-butylcyclopropane is unique due to the presence of the bulky tert-butyl group, which provides significant steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms .
Properties
CAS No. |
55682-99-0 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromo-2-tert-butylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-7(2,3)5-4-6(5)8/h5-6H,4H2,1-3H3 |
InChI Key |
TZLAVHKVJGZQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)

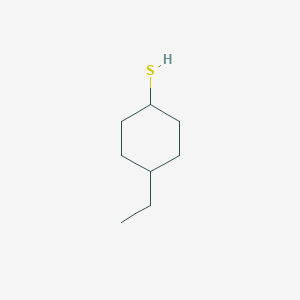
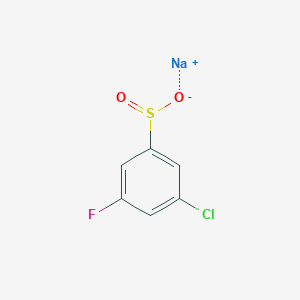

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
